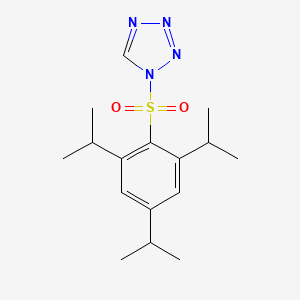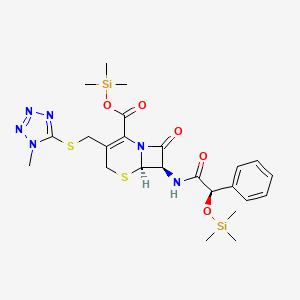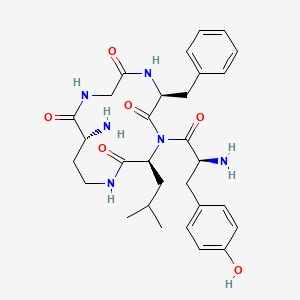
Eugarzasidine I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eugarzasidine I is a natural product found in various species of the Teucrium genus, including Teucrium botrys and Teucrium chamaedrys. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eugarzasidine I typically involves the extraction from natural sources, followed by purification processes. The specific synthetic routes and reaction conditions for this compound are not well-documented in the literature. general methods for isolating natural products from plant sources include solvent extraction, chromatography, and crystallization.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This may involve the use of industrial-scale chromatography and advanced purification technologies to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Eugarzasidine I can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Eugarzasidine I has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of natural product chemistry and for the synthesis of analogs.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in traditional medicine.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Eugarzasidine I involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not well-defined, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. These interactions can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Teucvin: Another natural product found in the Teucrium genus with similar biological activities.
Piperazine Derivatives: Compounds with a similar structural motif that exhibit a wide range of biological activities.
Pyridazine Derivatives: Known for their applications in medicinal chemistry and similar biological properties.
Uniqueness: Eugarzasidine I is unique due to its specific chemical structure and the particular species of Teucrium from which it is derived. Its distinct biological activities and potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
53625-15-3 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R,5'S,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |
InChI |
InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13-,14-,15+,19-/m1/s1 |
InChI Key |
XJRMFKRYVTYFPN-BUQKYKDUSA-N |
SMILES |
CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C3=C(CCC[C@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2 |
Canonical SMILES |
CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
Key on ui other cas no. |
72541-00-5 |
Synonyms |
teucvin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





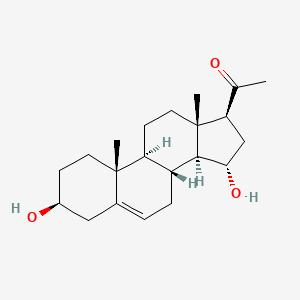
![5-Phenoxy-3,4-dihydrobenzo[b][1,7]naphthyridin-1(2h)-one](/img/structure/B1195556.png)
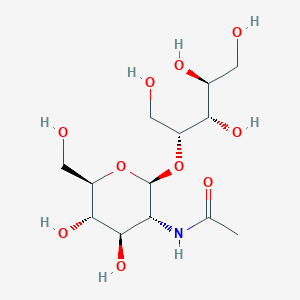


![[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1195560.png)
